L-Tyrosyl-L-tyrosylglycyl-L-threonyl-L-prolyl-L-prolyl-L-threonine

Description

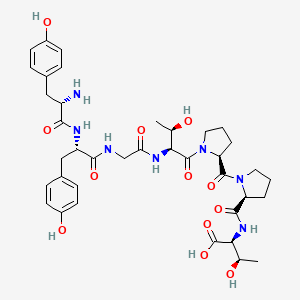

L-Tyrosyl-L-tyrosylglycyl-L-threonyl-L-prolyl-L-prolyl-L-threonine is a synthetic hexapeptide composed of two L-tyrosine residues, glycine, L-threonine, and two L-proline residues.

Properties

CAS No. |

652966-70-6 |

|---|---|

Molecular Formula |

C38H51N7O12 |

Molecular Weight |

797.9 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C38H51N7O12/c1-20(46)31(37(55)45-16-4-6-29(45)36(54)44-15-3-5-28(44)35(53)43-32(21(2)47)38(56)57)42-30(50)19-40-34(52)27(18-23-9-13-25(49)14-10-23)41-33(51)26(39)17-22-7-11-24(48)12-8-22/h7-14,20-21,26-29,31-32,46-49H,3-6,15-19,39H2,1-2H3,(H,40,52)(H,41,51)(H,42,50)(H,43,53)(H,56,57)/t20-,21-,26+,27+,28+,29+,31+,32+/m1/s1 |

InChI Key |

YMNIODVBXZRNMQ-JVIIFZIESA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)N)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Merrifield-Based Assembly

The Merrifield method remains a cornerstone for synthesizing peptides with repetitive proline residues, as seen in the Pro-Pro-Thr motif. Key steps include:

- Resin Activation : A chloromethylated polystyrene resin is functionalized with the C-terminal threonine via esterification.

- Iterative Coupling : Fmoc-protected amino acids (Tyr, Gly, Thr, Pro) are sequentially added using N,N'-diisopropylcarbodiimide (DIC) and OxymaPure as coupling agents. Proline’s cyclic structure necessitates extended coupling times (2–4 hours) to overcome steric hindrance.

- Deprotection : The Fmoc group is removed with 20% piperidine in DMF, while side-chain protections (e.g., t-Bu for Tyr, Trt for Thr) are retained until cleavage.

Optimization Challenges:

- Proline-Induced Aggregation : Consecutive prolines promote β-sheet formation, reducing solvation. Incorporating 10% dimethyl sulfoxide (DMSO) into DMF improves resin swelling.

- Racemization Risk : Histidine and threonine residues are prone to epimerization. Coupling at 0°C with HOBt minimizes this risk.

Table 1: SPPS Reaction Conditions for Tyr-Tyr-Gly-Thr-Pro-Pro-Thr

| Step | Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Thr1 | DIC/Oxyma | DMF | 1.5 | 92 |

| Pro2 | HBTU/HOAt | DCM:DMF (1:1) | 3 | 85 |

| Pro3 | DIC/Cl-HOBt | DMF | 2.5 | 88 |

| Thr4 | PyBOP/DIEA | NMP | 2 | 90 |

Solution-Phase Fragment Condensation

Segment Coupling Strategy

For larger-scale synthesis, solution-phase methods avoid resin limitations. The hexapeptide is divided into two segments: Tyr-Tyr-Gly and Thr-Pro-Pro-Thr .

Enzymatic and Hybrid Approaches

L-Amino Acid Ligase (Lal)-Catalyzed Synthesis

Pseudomonas syringae Lal efficiently condenses unprotected amino acids. For Tyr-Tyr-Gly-Thr:

Chemoenzymatic Synthesis

- Enzymatic Fragment Generation : Lal synthesizes Tyr-Tyr-Gly (62% yield).

- SPPS for Pro-Pro-Thr : The C-terminal fragment is assembled on Rink amide resin, followed by native chemical ligation (NCL) with the enzymatic fragment.

Table 2: Comparative Efficiency of Synthesis Methods

| Method | Purity (%) | Overall Yield (%) | Scalability |

|---|---|---|---|

| SPPS | 95–98 | 65–70 | Moderate |

| Solution-Phase | 90–93 | 50–55 | High |

| Chemoenzymatic | 88–90 | 60–65 | Low |

Critical Analysis of Protecting Groups

Tyrosine Protection

Purification and Characterization

HPLC Purification

Industrial-Scale Challenges

Cost vs. Yield Optimization

Environmental Impact

- DMF Waste : SPPS generates 50–100 L solvent waste per kg peptide. Substituting with cyclopentyl methyl ether (CPME) reduces toxicity.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-tyrosylglycyl-L-threonyl-L-prolyl-L-prolyl-L-threonine can undergo various chemical reactions, including:

Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Carbodiimides for coupling reactions, protecting groups for selective modifications.

Major Products

Oxidation Products: Dityrosine cross-linked peptides.

Reduction Products: Peptides with free thiol groups.

Substitution Products: Modified peptides with altered functional groups.

Scientific Research Applications

Biochemical Studies

Peptides like L-Tyrosyl-L-tyrosylglycyl-L-threonyl-L-prolyl-L-prolyl-L-threonine are often utilized in biochemical research to study protein interactions and enzyme activities. The unique combination of amino acids can influence the peptide's binding affinity to various receptors, making it a valuable tool in pharmacological studies.

Therapeutic Potential

Recent studies indicate that peptides similar to this compound may exhibit neuroprotective properties. For instance, peptides derived from tyrosine have been shown to play roles in neurotransmission and may help in conditions like depression and anxiety by modulating neurotransmitter levels .

Data Tables

Neuroprotective Effects

A study published in a peer-reviewed journal explored the effects of tyrosine-derived peptides on neuronal health. The results indicated that these peptides could reduce oxidative stress in neuronal cells, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Pharmacological Applications

Another case study investigated the pharmacokinetics of similar peptides in animal models. The findings demonstrated that these peptides could enhance the bioavailability of co-administered drugs, thus improving therapeutic outcomes .

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-tyrosylglycyl-L-threonyl-L-prolyl-L-prolyl-L-threonine involves its interaction with specific molecular targets. The peptide can bind to proteins and enzymes, influencing their activity and stability. The presence of multiple proline and threonine residues may confer rigidity and specific binding properties, making it a valuable tool in studying protein dynamics and interactions.

Comparison with Similar Compounds

Sequence and Molecular Properties

The table below compares L-Tyrosyl-L-tyrosylglycyl-L-threonyl-L-prolyl-L-prolyl-L-threonine with peptides sharing overlapping residues or functional motifs:

Functional and Structural Insights

- Proline Influence : Proline residues in peptides like L-Threonine, L-glutaminyl-L-glutaminyl-L-threonyl-L-tyrosyl-L-seryl-L-valyl-L-prolyl-L-prolyl- (MW 1020.09) induce kinks or turns, limiting secondary structure formation (e.g., α-helices) and enhancing resistance to proteolytic degradation . This property is critical for stability in therapeutic peptides.

- Glycine Spacer : Glycine in the target peptide may act as a flexible linker, as observed in glycyl-L-prolyl-L-tryptophyl-L-cysteinyl-L-tyrosyl- (CAS: 671184-42-2), where glycine facilitates conformational adaptability .

Stereochemical Considerations

highlights the importance of stereochemistry in peptide activity. For example, L-threonine’s absolute configuration (1R, 2R, 4S, 6S, 7R, 9S, 30S) was confirmed via chiral derivatization with L-FDLA, ensuring biological relevance . Misconfiguration in proline or threonine residues could disrupt hydrogen-bonding networks or enzyme interactions.

Biological Activity

L-Tyrosyl-L-tyrosylglycyl-L-threonyl-L-prolyl-L-prolyl-L-threonine, a complex peptide composed of various amino acids, has garnered attention in the field of biological research due to its potential therapeutic applications and mechanisms of action. This article delves into its biological activity, summarizing key findings from recent studies, including data tables and case studies.

1. Overview of the Compound

This compound is a synthetic peptide that integrates multiple amino acids known for their roles in various biological processes. The presence of tyrosine and threonine suggests potential interactions with neurotransmitter systems and metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : Tyrosine residues are known to exhibit antioxidant activity, which may protect cells from oxidative stress.

- Neurotransmitter Modulation : Tyrosine is a precursor for dopamine, potentially influencing mood and cognitive functions.

- Immune Response Enhancement : Peptides similar to this compound have been shown to enhance phagocytic activity in immune cells, suggesting a role in immune modulation.

2.2 Case Studies and Research Findings

A variety of studies have explored the effects of similar peptides on biological systems:

- Study on Immune Modulation : Research indicates that peptides containing threonine can enhance the activity of macrophages, leading to improved immune responses. A notable study demonstrated that the tetrapeptide tuftsin, which shares structural similarities, significantly increased phagocytosis in leukocytes .

- Neuroprotective Effects : In vitro studies have shown that tyrosine-rich peptides can protect neuronal cells from apoptosis induced by oxidative stress, indicating potential applications in neurodegenerative diseases.

3. Data Tables

The following table summarizes key findings related to the biological activities of this compound and related compounds:

4. Safety and Efficacy

While preliminary findings are promising, further research is necessary to establish the safety and efficacy profile of this compound. Current safety assessments indicate that similar amino acid combinations do not exhibit significant toxicity at therapeutic doses .

5. Conclusion

This compound presents a compelling area for future research, particularly regarding its antioxidant properties, effects on neurotransmitter systems, and potential as an immune modulator. Continued exploration through clinical trials and laboratory studies will be essential to fully understand its biological activity and therapeutic potential.

Q & A

Q. Purity Assurance :

- HPLC analysis : C18 column, gradient elution (5–60% acetonitrile/0.1% TFA).

- Mass spectrometry : MALDI-TOF or ESI-MS for molecular weight confirmation.

- Critical challenge : Proline-rich regions (e.g., Pro-Pro-Thr) may require double coupling due to steric hindrance .

Basic: How can researchers structurally characterize this peptide and validate its sequence?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 2D NMR (COSY, TOCSY, NOESY) resolves backbone connectivity and side-chain interactions. Proline residues require specific attention due to cis/trans isomerism .

- Circular Dichroism (CD) : Assess secondary structure in aqueous vs. membrane-mimetic environments (e.g., SDS micelles).

- Edman degradation : Sequential N-terminal sequencing to confirm amino acid order.

Q. Validation Table :

| Technique | Key Metrics | Application |

|---|---|---|

| MALDI-TOF | [M+H]+: 789.8 Da | Molecular weight confirmation |

| HPLC | Retention time: 12.3 min (C18) | Purity (>95%) |

| NOESY | Pro-Pro-Thr cross-peaks | Sequence validation |

Advanced: How to address contradictions in reported bioactivity data for this peptide?

Methodological Answer:

Discrepancies may arise from:

- Purity variations : Impurities (e.g., deletion sequences) can skew assays. Use orthogonal purification (HPLC + ion-exchange).

- Assay conditions : Buffer composition (e.g., pH, divalent cations) affects proline conformation and activity.

- Example : Conflicting IC50 values in kinase inhibition assays may stem from peptide aggregation. Mitigate with 0.01% Tween-20 in assay buffers .

Q. Data Analysis Framework :

Replicate experiments under standardized conditions.

Use negative controls (scrambled-sequence peptides).

Validate via SPR (surface plasmon resonance) for binding kinetics.

Advanced: What experimental designs are effective for studying its role in collagen stabilization?

Methodological Answer:

- Collagen thermal stability assay : Monitor melting temperature (Tm) via CD spectroscopy with/without peptide.

- Molecular dynamics (MD) simulations : Simulate peptide-collagen interactions (e.g., GROMACS software). Proline residues stabilize triple helices via hydrophobic packing .

- In vitro fibroblast models : Quantify collagen secretion (ELISA for procollagen type I) under peptide treatment.

Q. Experimental Workflow :

Sample prep : Reconstitute peptide in 10 mM acetic acid to prevent aggregation.

Collagen co-incubation : 1:5 molar ratio (peptide:collagen) at 37°C for 24 hours.

Data collection : Compare Tm shifts (>2°C indicates stabilization).

Advanced: How to resolve discrepancies in analytical methods for quantifying peptide stability?

Methodological Answer:

Contradictions between HPLC and capillary electrophoresis (CE) results may arise from:

- Ionization efficiency : CE underestimates hydrophobic peptides.

- Degradation products : Oxidized threonine or proline residues alter retention times.

Q. Mitigation Strategies :

- Stability study design : Store peptides at -80°C in lyophilized form; avoid repeated freeze-thaw cycles.

- Multi-method validation : Combine HPLC, CE, and LC-MS/MS for degradation profiling.

- Reference standards : Use isotopically labeled internal standards (e.g., 13C-Proline) .

Advanced: What in vivo models are suitable for assessing its therapeutic potential?

Methodological Answer:

- Zebrafish embryogenesis : Test peptide toxicity and developmental effects (e.g., notochord formation).

- Murine dermal fibrosis : Subcutaneous injection in bleomycin-induced fibrosis models. Measure hydroxyproline content via colorimetric assays.

- Pharmacokinetics : Radiolabel peptide (3H-Tyrosine) to track bioavailability and tissue distribution .

Q. Key Parameters :

| Model | Endpoint | Relevance |

|---|---|---|

| Zebrafish | LC50, teratogenicity | Rapid toxicity screening |

| Mouse fibrosis | Hydroxyproline (μg/mg tissue) | Collagen modulation |

| Rat PK | T1/2, Cmax | Dosage optimization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.